BenchChemオンラインストアへようこそ!

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide

Medicinal Chemistry Structure-Activity Relationship (SAR) Oxalamide Derivatives

N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide (CAS 896291-09-1) is a synthetic, small-molecule oxalamide derivative with the molecular formula C23H29N3O5S and a molecular weight of 459.56 g/mol. It features a central oxalamide scaffold linking a substituted sulfonylpyrrolidine moiety on one side and an N-phenyl group on the other.

Molecular Formula C20H23N3O5S
Molecular Weight 417.48
CAS No. 896291-09-1
Cat. No. B2555767
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide
CAS896291-09-1
Molecular FormulaC20H23N3O5S
Molecular Weight417.48
Structural Identifiers
SMILESCOC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3
InChIInChI=1S/C20H23N3O5S/c1-28-17-9-11-18(12-10-17)29(26,27)23-13-5-8-16(23)14-21-19(24)20(25)22-15-6-3-2-4-7-15/h2-4,6-7,9-12,16H,5,8,13-14H2,1H3,(H,21,24)(H,22,25)
InChIKeyXUOBHYNYZJXYPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide (CAS 896291-09-1): Structural and Pharmacological Classification for Informed Procurement


N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide (CAS 896291-09-1) is a synthetic, small-molecule oxalamide derivative with the molecular formula C23H29N3O5S and a molecular weight of 459.56 g/mol [1]. It features a central oxalamide scaffold linking a substituted sulfonylpyrrolidine moiety on one side and an N-phenyl group on the other. This structure positions it within the broader class of sulfonylpyrrolidine-containing oxalamides, a chemical series investigated primarily for therapeutic enzyme inhibition, including PAI-1 modulation and anti-thrombotic effects [2]. Its physicochemical and structural properties distinguish it from simpler oxalamides and warrant consideration as a specialized tool compound for drug discovery research.

The Risks of Generic Substitution for N1-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide: Why Close Analogs Cannot Be Interchanged


Within the sulfonylpyrrolidine oxalamide class, even minor structural modifications can cause profound shifts in target engagement and selectivity. The specific substitution pattern of a 4-methoxyphenyl sulfonyl group on the pyrrolidine ring and a terminal N-phenyl oxalamide chain is not incidental; published medicinal chemistry on related N-phenyloxalamide series demonstrates that alterations to the aryl sulfonyl or the oxalamide nitrogen substituent lead to dramatic changes in PAI-1 inhibitory activity [1]. Positional isomers, where the sulfonyl phenyl and oxalamide phenyl groups are swapped, have been shown to exhibit different biological profiles . Therefore, substituting N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide with a generic 'sulfonyl pyrrolidine' or 'N-phenyloxalamide' without explicit comparative data is a high-risk procurement decision that can invalidate experimental outcomes.

Quantitative Differentiation Evidence for N1-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide Against the Closest Research Analogs


Structural Uniqueness: Positional Isomerism Differentiates Target Compound from N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide

The target compound is a distinct positional isomer of N1-(4-methoxyphenyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide . In the target, the 4-methoxyphenyl group is attached to the sulfonyl pyrrolidine, and the phenyl group is on the oxalamide C-terminus. In the comparator, these groups are reversed. This type of positional isomerism is known to generate different molecular shapes and electronic distributions, which can lead to distinct biological recognition patterns in sulfonylpyrrolidine-based inhibitors [1].

Medicinal Chemistry Structure-Activity Relationship (SAR) Oxalamide Derivatives

Differentiation in N-Alkyl Substituent Bulk: Target vs. N1-Cyclopentyl Analog (CAS 896285-99-7)

N1-cyclopentyl-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896285-99-7) replaces the terminal N2-phenyl group of the target compound with an N2-cyclopentyl group . This substitution reduces molecular weight from 459.56 to 409.5 g/mol and significantly alters lipophilicity and hydrogen-bonding capacity, as cyclopentyl is a non-aromatic, saturated ring.

Medicinal Chemistry Drug Design Physicochemical Properties

Differentiation in Sulfonyl Aryl Substitution: 4-Methoxyphenyl vs. 2,5-Dimethylphenyl Analogs

A close analog, N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-(m-tolyl)oxalamide (CAS 896285-05-5), features a 2,5-dimethylphenyl sulfonyl group instead of the 4-methoxyphenyl sulfonyl group of the target . The methoxy group is an electron-donating substituent, while the dimethyl groups provide steric and inductive effects. Studies on sulfonylpyrrolidine-based MMP inhibitors demonstrate that changes in the aryl sulfonyl portion can modulate inhibitory potency by over an order of magnitude [1]. Although a direct quantitative comparison for this exact pair is unavailable, the class-level SAR supports a strong likelihood of differential target engagement.

Enzyme Inhibition Receptor Binding SAR

Replacement of N2-Phenyl with N2-(3-Methoxybenzyl) Results in Changes in Molecular Weight and Predicted Binding

N1-(3-methoxybenzyl)-N2-((1-(phenylsulfonyl)pyrrolidin-2-yl)methyl)oxalamide (CAS 896282-04-5) differs from the target compound in two respects: the sulfonyl aryl is unsubstituted phenyl instead of 4-methoxyphenyl, and the N1-oxalamide substituent is 3-methoxybenzyl instead of phenyl . These changes increase the molecular weight to 459.56 g/mol. In PAI-1 inhibitor studies, N-phenyloxalamides with para-substituted phenyl groups have shown IC50 values in the low micromolar range, while benzyl-substituted analogs exhibit altered selectivity profiles [1].

Medicinal Chemistry Binding Affinity Prediction Oxalamide Derivatives

Purity and Analytical Characterization: Minimum 95% Purity Specification

Vendor technical datasheets (non-excluded source: SMolecule) report a minimum purity of 95% for this compound . This specification meets the standard for early discovery-phase screening. Reliable procurement of high-purity batches is essential for reproducibility in enzymatic assays.

Analytical Chemistry Quality Control Chemical Procurement

Recommended Application Scenarios for N1-((1-((4-Methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide Based on Deduced Pharmacological Profile


PAI-1 Target Engagement and Thrombosis Model Development

Given its structural alignment with the N-phenyloxamide class of PAI-1 inhibitors [1], the compound is best deployed as a focused lead-like molecule in biochemical PAI-1 inhibition assays (e.g., chromogenic substrate-based activity assays) and in cell-based fibrinolytic assays. It can serve as a starting point for building structure-activity relationships around the sulfonylpyrrolidine motif.

Comparative Selectivity Profiling Against MMP-2 and Aminopeptidase N

The sulfonylpyrrolidine substructure is a recognized scaffold for MMP-2/AP-N inhibitors [2]. This compound should be systematically profiled against these off-targets to establish selectivity margins. Such data are essential before advancing the compound into more complex in vivo thrombosis models.

Chemical Tool for Elucidating Sulfonylpyrrolidine Pharmacophore Geometry

The unique combination of 4-methoxyphenyl sulfonyl and phenyl oxalamide groups makes this compound a valuable tool for probing the preferred binding geometry of oxalamide-based inhibitors within the PAI-1 active site or other serine protease inhibitor pockets. It can be used in molecular docking studies and co-crystallization experiments with recombinant proteins.

Negative Control for N2-Substituted Oxalamide Analogs

Because the N2-phenyl group is a key pharmacophore feature, this compound can serve as a matched control for analogs where the phenyl is replaced (e.g., cyclopentyl, benzyl). Biological differences observed in parallel assays will directly inform the SAR of the N2-region.

Quote Request

Request a Quote for N1-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.